molecular formula C13H18O3 B13944508 3-(5,6,7,8-Tetrahydro-2-naphthyloxy)-1,2-propanediol CAS No. 63991-84-4

3-(5,6,7,8-Tetrahydro-2-naphthyloxy)-1,2-propanediol

Cat. No.: B13944508
CAS No.: 63991-84-4
M. Wt: 222.28 g/mol
InChI Key: RQKDNQXTAVOGPU-UHFFFAOYSA-N
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Description

Properties

CAS No.

63991-84-4

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propane-1,2-diol

InChI

InChI=1S/C13H18O3/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13/h5-7,12,14-15H,1-4,8-9H2

InChI Key

RQKDNQXTAVOGPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol can be achieved through several synthetic routes. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, thereby influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(5,6,7,8-Tetrahydro-2-naphthyloxy)-1,2-propanediol
  • CAS No.: 88678-34-6 (from )
  • Molecular Formula : C₁₃H₁₈O₃ (inferred from structural analogs in –4)
  • Structure: Comprises a 1,2-propanediol backbone with a 5,6,7,8-tetrahydro-2-naphthyloxy substituent at position 3.

Applications : Likely serves as a synthetic intermediate in pharmaceuticals or agrochemicals, given its structural similarity to compounds listed in –6.

Comparison with Structural Analogs

Positional Isomers

  • 3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol (CAS 63991-83-3, ):
    • Differs in the position of the tetrahydro-naphthyloxy group (1-naphthyloxy vs. 2-naphthyloxy).
    • Impact : Positional isomerism may affect steric hindrance and binding affinity in biological systems.

Substituted Propanediol Derivatives

  • 3-Phenoxy-1,2-propanediol (CAS 538-43-2, –4): Molecular Formula: C₉H₁₂O₃ (vs. C₁₃H₁₈O₃ for the target compound). Key Difference: Replaces the tetrahydro-naphthyl group with a simple phenyl ring. Properties: Lower molecular weight (168.19 g/mol) and higher hydrophobicity compared to the target compound.

Tetrahydro-Naphthalene Derivatives with Functional Groups

  • 1-[5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-3-(1-methylethyl)-2-naphthalenyl]-propanone (): Contains a ketone group and bulky substituents (tetramethyl, isopropyl). Impact: Increased steric bulk may reduce solubility but enhance receptor binding specificity, as seen in odorant ligands (OLES compounds in ).

Pharmacologically Active Analogs

  • Sapropterin Dihydrochloride (CAS 69056-38-8, ): Structure: Tetrahydro-pteridinone core with hydroxyl and propyl groups.

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
3-(5,6,7,8-Tetrahydro-2-naphthyloxy)-1,2-propanediol 88678-34-6 C₁₃H₁₈O₃ ~222.28 (calculated) 3-(tetrahydro-2-naphthyloxy), diol Synthetic intermediate
3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol 63991-83-3 C₁₃H₁₈O₃ ~222.28 Positional isomer (1-naphthyloxy) Likely similar reactivity, altered steric effects
3-Phenoxy-1,2-propanediol 538-43-2 C₉H₁₂O₃ 168.19 Phenyl group instead of tetrahydro-naphthyl Higher hydrophobicity, simpler structure
1-[5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-3-(1-methylethyl)-2-naphthalenyl]-propanone Not provided C₁₉H₂₈O ~272.43 Tetramethyl, isopropyl, ketone Odorant ligand ()
Sapropterin Dihydrochloride 69056-38-8 C₉H₁₅N₅O₃·2HCl 314.20 Tetrahydro-pteridinone, dihydroxypropyl PKU treatment ()

Research Findings and Key Differences

Structural and Physicochemical Properties

  • Solubility : The tetrahydro-naphthyl group in the target compound may improve water solubility compared to fully aromatic naphthalene derivatives (e.g., 1-fluoronaphthalene in ) .
  • Stability : Bulky substituents (e.g., tetramethyl groups in ) reduce oxidative degradation but may complicate synthesis .

Biological Activity

3-(5,6,7,8-Tetrahydro-2-naphthyloxy)-1,2-propanediol, also known by its CAS number 63991-84-4, is an organic compound that has garnered attention in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name 3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propane-1,2-diol
CAS Registry Number 63991-84-4
Density 1.178 g/cm³
Boiling Point 425.63 °C
Flash Point 211.21 °C

Synthesis Methods

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol can be achieved through various synthetic routes. A common method involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with epichlorohydrin in the presence of a base like sodium hydroxide. This reaction typically proceeds via the formation of an epoxide intermediate followed by ring-opening to yield the desired product.

The mechanism of action for this compound is multifaceted and largely depends on its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways .

Pharmacological Effects

Research indicates that 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various models.
  • Antioxidant Properties : It may protect cells from oxidative stress by scavenging free radicals.
  • Neuroprotective Effects : Preliminary studies suggest it could have protective effects against neurodegeneration .

Case Studies and Research Findings

  • Neuroprotection in Rodent Models :
    • A study demonstrated that administering this compound to rodent models of neurodegenerative diseases resulted in reduced behavioral symptoms associated with ataxia and somnolence. The observed LD50 values were greater than 5 g/kg orally and approximately 1060 mg/kg intraperitoneally .
  • Anti-inflammatory Studies :
    • In vitro assays indicated that the compound inhibited pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its utility as a therapeutic agent for inflammatory conditions .
  • Antioxidant Activity Assessment :
    • The antioxidant capacity was evaluated using DPPH radical scavenging assays. Results showed a significant reduction in DPPH radical concentration upon treatment with varying concentrations of the compound .

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